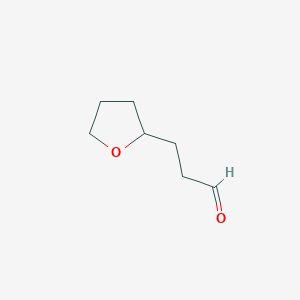

3-(Tetrahydrofuran-2-yl)propanal

Description

3-(Tetrahydrofuran-2-yl)propanal is an aldehyde derivative containing a tetrahydrofuran (THF) ring attached to the propanal backbone.

Properties

IUPAC Name |

3-(oxolan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-1-3-7-4-2-6-9-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTCUAKDVXMDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231-54-1 | |

| Record name | 3-(oxolan-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propanal can be achieved through the selective catalytic reduction of α,β-unsaturated aldehydes. One common method involves the hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents using high entropy catalysts containing elements such as copper, cobalt, aluminum, nickel, and iron . The reaction conditions typically involve the use of these catalysts to achieve high conversion rates and selectivity towards the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of high entropy catalysts allows for efficient and cost-effective production, making it feasible for large-scale manufacturing. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydrofuran-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(Tetrahydrofuran-2-yl)propan-1-ol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-(Tetrahydrofuran-2-yl)propanoic acid.

Reduction: 3-(Tetrahydrofuran-2-yl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

3-(Tetrahydrofuran-2-yl)propanal serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's aldehyde functional group allows for various transformations, such as:

- Reduction: Transforming the aldehyde into alcohols.

- Oxidation: Converting the compound into carboxylic acids or other functional groups.

- Condensation Reactions: Participating in reactions to form larger carbon skeletons.

Table 1 summarizes key synthetic transformations involving this compound:

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | 3-(Tetrahydrofuran-2-yl)propan-1-ol | LiAlH₄ or NaBH₄ |

| Oxidation | 3-(Tetrahydrofuran-2-yl)propanoic acid | KMnO₄ or CrO₃ |

| Condensation | Various β-hydroxy aldehydes | Acid/base catalysis |

Medicinal Chemistry

Therapeutic Potential:

Research has indicated that compounds related to this compound exhibit potential biological activity. Notably, studies have explored its role as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound are being investigated for their efficacy against certain diseases.

Case Study:

A study published in MDPI highlighted the synthesis of a derivative of this compound that showed promising results in binding assays related to thyroid hormone transport proteins. This suggests a potential role in modulating endocrine functions, which could lead to therapeutic applications for thyroid-related disorders .

Material Science

Polymer Production:

The compound is also relevant in material science, particularly in the production of specialty polymers and resins. The tetrahydrofuran moiety contributes to the flexibility and durability of polymeric materials.

Case Study:

Recent advancements have demonstrated that using this compound as a monomer can enhance the mechanical properties of polyurethanes. This was evidenced by improved tensile strength and elasticity compared to traditional monomers .

Catalytic Applications

Catalyst Development:

Research has shown that this compound can be involved in catalytic processes, particularly in selective hydrogenation reactions. High entropy catalysts have been developed that utilize this compound effectively to achieve high selectivity and conversion rates.

Table 2 outlines the performance of various catalysts utilizing this compound:

| Catalyst Composition | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| CuCoAlNiFe | >99.9 | 93.3 |

| Ni-based catalysts | ~85 | 80 |

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

3-(Methylthio)propanal

Structural Features :

- Molecular formula: C₄H₈OS

- Functional groups: Propanal backbone with a methylthio (-SCH₃) substituent.

Key Differences :

- Odor Profile: 3-(Methylthio)propanal is noted for meaty and cooked potato aromas, critical in food flavoring (e.g., Budu fermentation) . In contrast, 3-(Tetrahydrofuran-2-yl)propanal’s THF ring may contribute earthy or herbal notes, though specific odor data are unavailable.

- Reactivity : The methylthio group in 3-(Methylthio)propanal participates in sulfur-mediated reactions (e.g., oxidation to disulfides), whereas the THF ring in this compound may enhance solubility in polar solvents or stabilize intermediates in catalytic processes.

Tetrahydrofurfuryl Acrylate (THFA)

Structural Features :

- Molecular formula: C₈H₁₂O₃

- Functional groups: Acrylate ester with a tetrahydrofurfuryl alkoxy group.

Key Differences :

- Functional Group Reactivity : THFA’s acrylate group enables polymerization (e.g., in adhesives or coatings), whereas this compound’s aldehyde group is more suited for condensation reactions (e.g., forming Schiff bases).

- Metabolism : THFA is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other THF derivatives . The aldehyde group in this compound may lead to oxidation to carboxylic acids or reductive amination products.

Atmospheric Behavior Compared to Propanal and Acetone

While this compound’s atmospheric data are absent, propanal (a simpler analog) exhibits distinct behavior:

- Stability : Propanal shows slower atmospheric degradation compared to acetone, with fewer transient spikes due to local sources . The THF ring in this compound may further reduce volatility, prolonging environmental persistence.

- Detection: Propanal is measured via GC-EIMS and NO⁺ToF-CIMS with high correlation . The THF analog’s detection would likely require specialized methods due to its increased complexity.

Biological Activity

3-(Tetrahydrofuran-2-yl)propanal is an organic compound with the molecular formula CHO. It features a tetrahydrofuran ring connected to a propanal group, which contributes to its unique chemical properties. This compound is increasingly recognized for its potential biological activities, particularly in pharmaceutical research and synthetic organic chemistry.

This compound can be synthesized through various methods, including catalytic reduction of α,β-unsaturated aldehydes. The synthesis often employs high entropy catalysts, which enhance yields and purity during production. The compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, making it versatile for further chemical transformations .

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities, which are crucial for their application in drug development. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of bacterial respiration pathways, particularly targeting cytochrome bd oxidase .

| Compound | Target Organism | IC (µM) |

|---|---|---|

| Derivative A | Mycobacterium bovis BCG | 11 |

| Derivative B | Mycobacterium tuberculosis H37Rv | 27 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. These studies demonstrate that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivative C exhibited significant cytotoxicity with an IC value of 15 µM against human breast cancer cells (MCF-7) .

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MCF-7 | Derivative C | 15 |

| HeLa | Derivative D | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at the tetrahydrofuran ring or the aldehyde group can significantly influence its potency and selectivity against various biological targets. For instance, introducing electron-withdrawing groups has been shown to enhance antimicrobial activity, while bulky substituents may improve selectivity towards cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound derivatives in medicinal chemistry:

- Development of Antituberculosis Agents : A series of derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The most promising compounds demonstrated synergistic effects when combined with existing antitubercular drugs .

- Cancer Therapeutics : Research focused on modifying the compound to enhance its cytotoxic effects against various cancer cell lines. The findings suggest that specific modifications can lead to compounds with lower toxicity towards normal cells while maintaining efficacy against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.